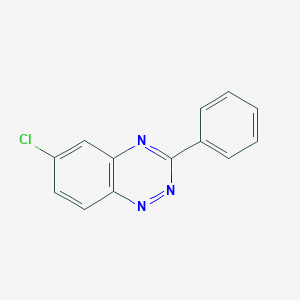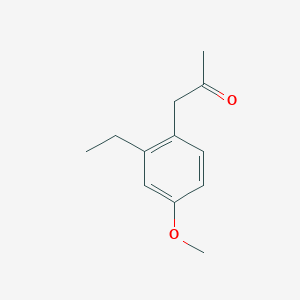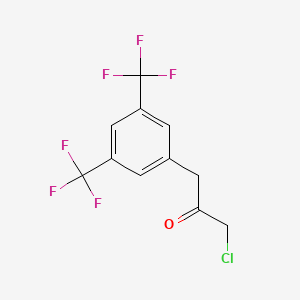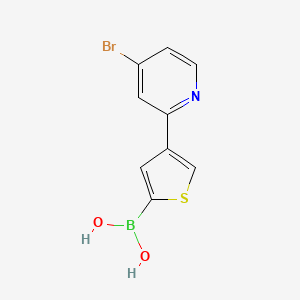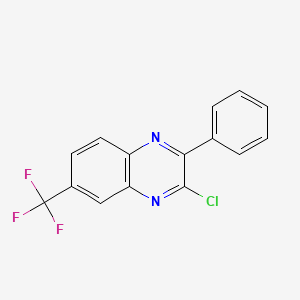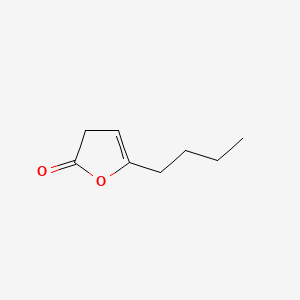
5-Butyl-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2(3H)-furanone: is an organic compound belonging to the furanone family It is characterized by a furan ring substituted with a butyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butyl-substituted acetylenes with nucleophiles in the presence of catalysts like mercury (II) acetate . The reaction conditions, such as temperature and solvent polarity, are optimized to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to ensure high yield and purity of the compound, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanone derivatives.
Reduction: Reduction reactions can convert the furanone ring to more saturated structures.
Substitution: The butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted furanones, which can be further utilized in different applications.
Applications De Recherche Scientifique
Chemistry: 5-Butyl-2(3H)-furanone is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology: In biological research, this compound is studied for its potential bioactive properties. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mécanisme D'action
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparaison Avec Des Composés Similaires
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl: Known for its stability and resistance to reduction.
2-Aryl-5-butyl-1,3,4-oxadiazoles: Exhibits strong luminescence and is used in OLEDs.
5-Butyl-2-(4-methylphenyl)-1,3,4-oxadiazole: Prepared via interaction with trimethyl orthovalerate.
Uniqueness: 5-Butyl-2(3H)-furanone stands out due to its furanone ring structure, which imparts unique chemical properties and reactivity
Propriétés
Numéro CAS |
31450-61-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
Clé InChI |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CCC(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



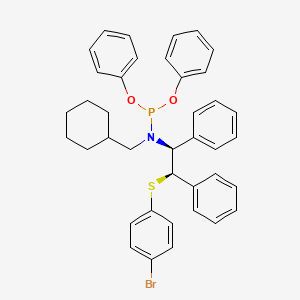
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
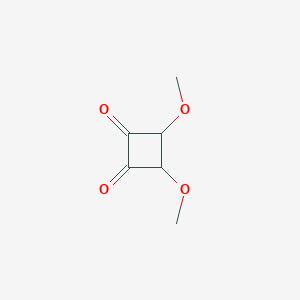
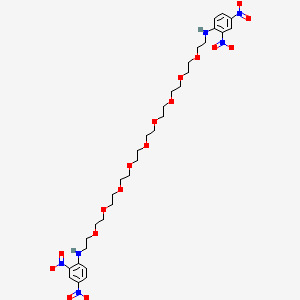

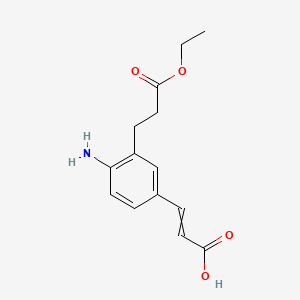

![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
